REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[F:7][C:8]1[N:12]([CH3:13])[N:11]=[C:10]([CH3:14])[C:9]=1[C:15]([NH2:17])=[O:16].CNC1CCCCC1NC.Br[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH:35]([CH3:40])[CH2:36][CH:37]([CH3:39])[CH3:38].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[Cu](I)I.C1(C)C=CC=CC=1>[CH3:40][CH:35]([C:30]1[CH:29]=[CH:34][CH:33]=[CH:32][C:31]=1[NH:17][C:15]([C:9]1[C:10]([CH3:14])=[N:11][N:12]([CH3:13])[C:8]=1[F:7])=[O:16])[CH2:36][CH:37]([CH3:38])[CH3:39] |f:0.1.2|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
CNC1C(CCCC1)NC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(CC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
|
Quantity
|
2.189 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=NN1C)C)C(=O)N
|
Name
|
|
Quantity
|
0.221 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred into n-hexane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one day
|
Duration
|
1 d
|
Type
|
EXTRACTION
|
Details
|
Subsequently, the mixture is extracted three times with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in toluene
|
Type
|
FILTRATION
|
Details
|
After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)C)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1F)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |